2-Bromo-N-(6-methanesulfonyl-benzothiazol-2-yl)-benzamide 2-Bromo-N-(6-methanesulfonyl-benzothiazol-2-yl)-benzamide
Brand Name: Vulcanchem
CAS No.: 306289-43-0
VCID: VC0344868
InChI: InChI=1S/C15H11BrN2O3S2/c1-23(20,21)9-6-7-12-13(8-9)22-15(17-12)18-14(19)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,18,19)
SMILES: CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Br
Molecular Formula: C15H11BrN2O3S2
Molecular Weight: 411.3g/mol

2-Bromo-N-(6-methanesulfonyl-benzothiazol-2-yl)-benzamide

CAS No.: 306289-43-0

Main Products

VCID: VC0344868

Molecular Formula: C15H11BrN2O3S2

Molecular Weight: 411.3g/mol

2-Bromo-N-(6-methanesulfonyl-benzothiazol-2-yl)-benzamide - 306289-43-0

CAS No. 306289-43-0
Product Name 2-Bromo-N-(6-methanesulfonyl-benzothiazol-2-yl)-benzamide
Molecular Formula C15H11BrN2O3S2
Molecular Weight 411.3g/mol
IUPAC Name 2-bromo-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C15H11BrN2O3S2/c1-23(20,21)9-6-7-12-13(8-9)22-15(17-12)18-14(19)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,18,19)
Standard InChIKey CKANPXSAQHASGI-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Br
Canonical SMILES CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3Br
PubChem Compound 1108310
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator